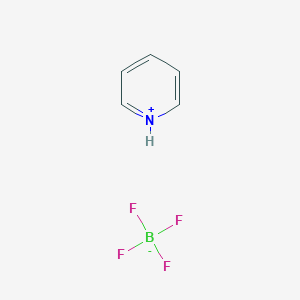

Pyridinium tetrafluoroborate

Description

Properties

CAS No. |

505-07-7 |

|---|---|

Molecular Formula |

C5H6BF4N |

Molecular Weight |

166.91 g/mol |

IUPAC Name |

pyridin-1-ium;tetrafluoroborate |

InChI |

InChI=1S/C5H5N.BF4/c1-2-4-6-5-3-1;2-1(3,4)5/h1-5H;/q;-1/p+1 |

InChI Key |

XQWGWUVFHYKJNZ-UHFFFAOYSA-O |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC=[NH+]C=C1 |

Origin of Product |

United States |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Physicochemical Properties of Pyridinium Tetrafluoroborate

Abstract

Pyridinium tetrafluoroborate, a protic ionic liquid, stands as a compound of significant interest in materials science, electrochemistry, and catalysis. Its utility is fundamentally governed by its physical properties, which dictate its behavior as a solvent, electrolyte, and reagent. This guide provides an in-depth technical examination of the core physical characteristics of this compound ([C₅H₆N]⁺[BF₄]⁻). We move beyond mere data tabulation to explore the causality behind experimental choices for characterization, present validated protocols for property determination, and offer insights grounded in established scientific principles. This document is intended for researchers, chemists, and drug development professionals who require a robust and practical understanding of this versatile ionic liquid.

Introduction: The Significance of this compound

Ionic liquids (ILs) are broadly defined as salts with melting points below 100°C.[1] They are distinguished by properties such as negligible vapor pressure, high thermal stability, and tunable solvency.[2] this compound is a protic ionic liquid, formed by the proton transfer from tetrafluoroboric acid to the nitrogen atom of pyridine. This seemingly simple salt possesses a compelling set of properties derived from the interplay between the planar, aromatic pyridinium cation and the weakly coordinating tetrafluoroborate anion.

The choice of the [BF₄]⁻ anion is deliberate; it imparts significant thermal and electrochemical stability, making the resulting IL suitable for applications that demand a wide liquid range and resistance to decomposition.[3] Understanding the precise physical parameters of this IL is not an academic exercise; it is a prerequisite for its successful application. For instance, its melting point and thermal stability define its operational temperature window, while its solubility dictates its utility in reaction chemistry and extractions. This guide will systematically dissect these critical properties.

Core Physicochemical Properties

The fundamental physical properties of this compound are summarized below. These values represent a consensus from various sources and provide a baseline for experimental design.

| Property | Value | Source(s) |

| CAS Number | 505-07-7 | [4] |

| Molecular Formula | C₅H₆BF₄N | [4] |

| Molecular Weight | 166.91 g/mol | [4] |

| Appearance | White powder/solid | |

| Melting Point | Exhibits complex phase transitions, including a ferroelectric transition at 238 K (-35.15 °C) and a second transition at 204 K (-69.15 °C). | [5][6] |

| Thermal Stability (Tonset) | Decomposition onset is generally high for tetrafluoroborate ILs, often in the range of 300-400°C, but can be lower depending on purity. | [3][7] |

| Solubility | Low solubility in non-polar solvents like toluene.[2] Soluble in more polar solvents such as acetonitrile.[8] |

Thermal Analysis: Defining the Operational Limits

The thermal behavior of an ionic liquid is arguably its most critical characteristic for practical applications. We employ two primary techniques for this analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA): Assessing Thermal Stability

TGA measures the change in mass of a sample as a function of temperature. This is the definitive technique for determining the upper-temperature limit of an IL's viability. It is crucial to understand that the onset temperature of decomposition (Tonset) determined from a temperature-ramped experiment is not a long-term operational limit. Significant decomposition can occur at temperatures below Tonset during prolonged isothermal heating.[3] For pyridinium-based tetrafluoroborates, decomposition typically occurs in one or two steps, depending on the atmosphere.[9]

-

Causality of TGA: We use TGA because, unlike volatile organic compounds, ILs do not boil but decompose. TGA precisely identifies the temperature at which this decomposition begins, which is a critical safety and operational parameter. The inert nitrogen atmosphere is chosen to prevent oxidative decomposition, providing a measure of the intrinsic thermal stability of the C-N, C-H, and B-F bonds.

Differential Scanning Calorimetry (DSC): Mapping Phase Behavior

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is invaluable for identifying phase transitions like melting (Tm), crystallization (Tc), and glass transitions (Tg).[10] For this compound, DSC reveals a complex thermal landscape. Studies have shown two solid-solid phase transitions at approximately 204 K (-69.15 °C) and 238 K (-35.15 °C), with the higher temperature transition being identified as a ferroelectric phase transition.[5][6]

-

Expert Insight: The presence of these sub-ambient phase transitions is a critical consideration. While often used at elevated temperatures, these transitions indicate changes in the crystal packing and ordering of the ions. This can influence properties like conductivity and mechanical behavior if the material is used in solid-state applications or subjected to freeze-thaw cycles. The ability of DSC to detect subtle transitions makes it superior to simple melting point apparatus for characterizing ILs.[11]

Spectroscopic Characterization: Confirming Identity and Purity

Spectroscopy provides the molecular-level confirmation of the compound's identity and purity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum of this compound is characterized by absorption bands corresponding to the vibrations of the pyridinium cation and the [BF₄]⁻ anion.[12]

-

Key Spectral Features:

-

Pyridinium Ring Vibrations: Look for C-H stretching modes of the aromatic ring typically above 3000 cm⁻¹ and C=C/C=N ring stretching vibrations in the 1400-1650 cm⁻¹ region.

-

[BF₄]⁻ Anion Vibrations: A very strong, broad absorption band is expected in the 900-1150 cm⁻¹ range, which is characteristic of the B-F stretching modes of the tetrafluoroborate anion.[12]

-

-

Trustworthiness Insight: FTIR serves as a quick, self-validating check. The presence of a strong, broad peak around 1000-1100 cm⁻¹ is a primary indicator of the [BF₄]⁻ anion. The absence of a broad O-H stretch around 3200-3500 cm⁻¹ is a good indicator of a dry, pure sample, as water is a common impurity in ILs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for structural elucidation and purity assessment.

-

¹H NMR: The proton NMR spectrum provides a definitive fingerprint of the pyridinium cation. In a solvent like deuterated acetonitrile (CD₃CN), the aromatic protons will appear as distinct multiplets in the downfield region (typically >8.0 ppm) due to the electron-withdrawing effect of the positively charged nitrogen.[8] The integration of these signals should correspond to the 5 protons of the pyridine ring.

-

¹⁹F and ¹¹B NMR: These spectra can be used to confirm the identity of the anion. ¹⁹F NMR will show a sharp singlet for the four equivalent fluorine atoms of the [BF₄]⁻ anion. ¹¹B NMR will also show a characteristic signal confirming the boron environment.[13]

Experimental Methodologies

The following protocols are presented as robust, validated methods for characterizing this compound.

Protocol 1: Determination of Thermal Stability by TGA

-

Objective: To determine the onset temperature of decomposition (Tonset).

-

Apparatus: Thermogravimetric Analyzer (TGA), platinum or ceramic sample pans, high-purity nitrogen gas supply.[7][14]

-

Sample Preparation: Accurately weigh 4-8 mg of this compound into a TGA pan.[7][14] The sample must be thoroughly dried under vacuum prior to analysis to remove residual water and solvents, as their volatilization would interfere with the decomposition measurement.[3]

-

Procedure: a. Place the sample pan into the TGA furnace. b. Purge the furnace with dry nitrogen at a constant flow rate (e.g., 20-40 mL/min).[3][14] c. Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.[7][14] d. Record the sample mass as a function of temperature.

-

Data Analysis: Determine Tonset as the temperature at which significant mass loss begins, often calculated by the instrument software at the intersection of the baseline tangent and the inflection point tangent of the mass loss curve.

Protocol 2: Analysis of Phase Transitions by DSC

-

Objective: To identify melting point (Tm), crystallization (Tc), and glass transition (Tg) temperatures.

-

Apparatus: Differential Scanning Calorimeter (DSC) with a cooling accessory, aluminum or hermetically sealed sample pans.

-

Sample Preparation: Accurately weigh 5-10 mg of the dried ionic liquid into a DSC pan and seal it. A hermetic seal is crucial to prevent any potential loss of volatiles, however minor.

-

Procedure (Heat-Cool-Heat Cycle): a. Equilibrate the sample at ambient temperature (e.g., 25 °C). b. First Heating Scan: Heat the sample to a temperature well above its expected melting point (e.g., 150 °C) at a rate of 10 °C/min. This removes the sample's prior thermal history.[10] c. Cooling Scan: Cool the sample to a low temperature (e.g., -80 °C) at a rate of 10 °C/min.[10] d. Second Heating Scan: Heat the sample again from -80 °C to 200 °C at 10 °C/min.[10]

-

Data Analysis: Analyze the second heating scan for thermal events. An endothermic peak corresponds to melting, an exothermic peak on cooling corresponds to crystallization, and a step-change in the baseline indicates a glass transition.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[4] Proper personal protective equipment (PPE) is mandatory.

-

Handling: Handle in a well-ventilated area, preferably within a fume hood.[15] Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[16] Avoid generating dust.[16]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[15] The compound can be hygroscopic; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain purity.[17]

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[18]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[17]

-

Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[15]

-

Conclusion

This compound is a protic ionic liquid with a distinct set of physical properties that make it a valuable tool for scientific research and development. Its high thermal stability, defined by TGA, and complex phase behavior, elucidated by DSC, provide a wide operational window. Spectroscopic techniques like FTIR and NMR are essential for verifying its structural integrity and purity. By employing the validated protocols and adhering to the safety guidelines presented in this guide, researchers can confidently and effectively utilize this compound in their applications, leveraging a well-characterized and powerful chemical medium.

References

- 1-Fluorothis compound (107264-09-5) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum_107264-09-5_1hnmr.htm]

- This compound - Spectra. SpectraBase. [URL: https://spectrabase.com/spectrum/Apcmzmx3EQ2]

- 2,4,6-Triphenyl-1-(2-pyrimidinyl)this compound - Safety & Handling. AK Scientific, Inc. [URL: https://www.aksci.com/sds/S882_sds.pdf]

- 1-Butylthis compound. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2734180]

- Mutual Solubility of Pyridinium-Based Tetrafluoroborates and Toluene. accedaCRIS. [URL: https://accedacris.ulpgc.es/handle/10553/102022]

- Butyl-Methyl-Pyridinium Tetrafluoroborate Confined in Mesoporous Silica Xerogels: Thermal Behaviour and Matrix-Template Interaction. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7072382/]

- Supplementary Information - The overlaid 1H NMR spectra of pyridine N-fluorothis compound. The Royal Society of Chemistry. [URL: https://www.rsc.

- Infrared and Terahertz Spectroscopic Investigation of Imidazolium, Pyridinium, and Tetraalkylammonium Tetrafluoroborate Ionic Liquids. ACS Omega, ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c03565]

- N- this compound Safety Data Sheet. XiXisys. [URL: https://www.xixisys.com/sds/msds_word_11_105019-40-7.html]

- Technical Support Center: High-Temperature Applications of Imidazolium Ionic Liquids. Benchchem. [URL: https://www.benchchem.

- Borate(1-), tetrafluoro-, hydrogen, compd. with pyridine (1:1:1). PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11019233]

- Preparation of Pyrylium Tetrafluoroborate (Pyry-BF4). Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v100p0339]

- Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ie4011686]

- Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7215865/]

- 1-(Triphenylmethyl)this compound. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/9909412]

- Thermochemistry of Pyridinium Based Ionic Liquids with Tetrafluoroborate Anion. ResearchGate. [URL: https://www.researchgate.

- [H-β-(4-pyridyl)-Ala-OH] tetrafluoroborate – crystal structure and strong piezoelectricity. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlehtml/2023/tc/d3tc01267k]

- Thermodynamics of the phase transitions in ferroelectric this compound [C5NH6]+BF4-. ResearchGate. [URL: https://www.researchgate.

- Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/gc/c3gc41653g]

- Mutual Solubility of Pyridinium-Based Tetrafluoroborates and Toluene. ResearchGate. [URL: https://www.researchgate.

- Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. American Journal of Engineering Research (AJER). [URL: https://www.ajer.org/papers/v10(i4)/A10040107.pdf]

- Pressure-Temperature Phase Diagram of Ferroelectric this compound Crystal. ResearchGate. [URL: https://www.researchgate.

- Mutual Solubility of Pyridinium-Based Tetrafluoroborates and Toluene. accedaCRIS. [URL: https://accedacris.ulpgc.es/handle/10553/102022?mode=full]

- This compound | CAS 505-07-7. Greatcell Solar Materials. [URL: https://www.greatcellsolarmaterials.

- SAFETY DATA SHEET - 1-Butylthis compound. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC374660050]

- Safety Data Sheet - Bis(pyridine)iodonium tetrafluoroborate. Angene Chemical. [URL: https://www.angenechemical.com/msds/15656-28-7.pdf]

- SAFETY DATA SHEET - 1-Fluoro-2,4,6-trimethylthis compound. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/aldrich/439312]

- Thermal Stability and Specific Heat Estimation of Pyridinium Cation-Based Surfactant Ionic Liquids Using TGA-DSC. ResearchGate. [URL: https://www.researchgate.net/publication/328243179_Thermal_Stability_and_Specific_Heat_Estimation_of_Pyridinium_Cation-Based_Surfactant_Ionic_Liquids_Using_TGA-DSC]

- Ionic Liquids: Differential Scanning Calorimetry as a New Indirect Method for Determination of Vaporization Enthalpies. Sci-Hub. [URL: https://sci-hub.se/https://doi.org/10.1002/cphc.201100212]

- Ionic Liquids: Differential Scanning Calorimetry as a New Indirect Method for Determination of Vaporization Enthalpies. ResearchGate. [URL: https://www.researchgate.

- Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c753578f5bd2354d2d48f6]

- DSC measurement of an ionic liquid. Hitachi High-Tech. [URL: https://www.hitachi-hightech.com/global/en/products/science/tech/ana/thermal/app/dsc013.html]

- N-methyl-N-alkylpyrrolidinium tetrafluoroborate salts: Ionic solvents and solid electrolytes. ResearchGate. [URL: https://www.researchgate.net/publication/222560370_N-methyl-N-alkylpyrrolidinium_tetrafluoroborate_salts_Ionic_solvents_and_solid_electrolytes]

- Sodium tetrafluoroborate solubility. Solvents Database. [URL: http://www.solventsdatabase.com/search_solute.asp?

- This compound. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/search/pyridinium-tetrafluoroborate?

- A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. Canadian Journal of Chemistry. [URL: https://cdnsciencepub.com/doi/pdf/10.1139/v79-346]

- Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jchemed.8b00560]

- FTIR spectra of pyridinium-based ionic liquids [HPyr][Br], [HPyr][TFA],... ResearchGate. [URL: https://www.researchgate.net/figure/FTIR-spectra-of-pyridinium-based-ionic-liquids-HPyr-Br-HPyr-TFA-and-HPyr-Ac_fig1_349386377]

- This compound AldrichCPR. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/653138]

- Fourier Transform Infrared Spectroscopy Provides a Fingerprint for the Tetramer and for the Aggregates of Transthyretin. PubMed Central (PMC), National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1304210/]

- ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/an/d1an00771f]

- Exploring the Interaction of 3-Hydroxy-4-pyridinone Chelators with Liposome Membrane Models: Insights from DSC and EPR Analysis. MDPI. [URL: https://www.mdpi.com/1420-3049/29/1/224]

- FTIR Analysis. RTI Laboratories. [URL: https://www.rtilab.com/technique/ftir-analysis/]

Sources

- 1. ajer.org [ajer.org]

- 2. accedacris.ulpgc.es [accedacris.ulpgc.es]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Borate(1-), tetrafluoro-, hydrogen, compd. with pyridine (1:1:1) | C5H6BF4N | CID 11019233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Butyl-Methyl-Pyridinium Tetrafluoroborate Confined in Mesoporous Silica Xerogels: Thermal Behaviour and Matrix-Template Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hitachi-hightech.com [hitachi-hightech.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. orgsyn.org [orgsyn.org]

- 14. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

- 15. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 105019-40-7 Name: [xixisys.com]

- 16. aksci.com [aksci.com]

- 17. fishersci.com [fishersci.com]

- 18. angenechemical.com [angenechemical.com]

The Architectural Precision of Ionic Lattices: An In-depth Technical Guide to the Crystal Structure of Pyridinium Tetrafluoroborate

Abstract

For researchers, scientists, and professionals in drug development, a profound understanding of the solid-state properties of molecules is paramount. The spatial arrangement of atoms and ions within a crystal lattice dictates a compound's physical and chemical behavior, influencing everything from solubility and stability to bioavailability. This technical guide provides a comprehensive analysis of the crystal structure of pyridinium tetrafluoroborate ([C₅H₆N]⁺[BF₄]⁻), a compound of interest due to the versatile nature of the pyridinium cation in pharmaceutical sciences and the unique properties imparted by the tetrafluoroborate anion. We will delve into the experimental methodologies for obtaining high-quality single crystals, the intricacies of its crystallographic parameters as determined by X-ray diffraction, and the critical role of non-covalent interactions in dictating its supramolecular architecture. This guide is structured to provide not just a static description of the crystal structure, but also to illuminate the causal relationships between its synthesis, structure, and properties.

Introduction: The Significance of Crystalline Architecture in Scientific Research

The journey of a chemical entity from a laboratory curiosity to a viable therapeutic agent or functional material is paved with detailed characterization. Among the most critical of these characterization techniques is single-crystal X-ray diffraction, which provides an unambiguous three-dimensional map of atomic positions within a crystal. Pyridinium salts are a cornerstone in medicinal chemistry and materials science, often utilized for their ability to confer aqueous solubility, act as catalysts, or serve as precursors for more complex molecules.[1][2] The tetrafluoroborate anion is a weakly coordinating anion, which can influence the packing of the pyridinium cations and participate in subtle but significant intermolecular interactions.

A detailed analysis of the crystal structure of this compound offers insights into:

-

Fundamental Intermolecular Forces: Understanding how the pyridinium cation and tetrafluoroborate anion arrange themselves in the solid state provides a clear picture of the interplay between hydrogen bonding, electrostatic forces, and other non-covalent interactions.[3]

-

Physicochemical Properties: The crystal packing directly impacts properties such as melting point, density, and even hygroscopicity, all of which are critical parameters in drug development and material handling.[4][5]

-

Polymorphism and Phase Transitions: Many crystalline materials can exist in different crystal forms (polymorphs), each with unique properties. This compound is known to exhibit temperature-dependent phase transitions, a phenomenon of great importance in understanding its stability and behavior under various conditions.[6]

This guide will provide a robust framework for understanding the crystal structure of this compound, from the synthesis of suitable crystals to the detailed interpretation of its crystallographic data.

Experimental Workflow: From Synthesis to Structural Elucidation

The determination of a crystal structure is a multi-step process that demands precision at each stage. The overall workflow, from obtaining the material to the final structural analysis, is a self-validating system where the quality of the outcome is directly dependent on the rigor of the preceding steps.

Synthesis and Crystallization: The Foundation of a High-Quality Structure

The synthesis of this compound is a relatively straightforward acid-base reaction. However, obtaining single crystals suitable for X-ray diffraction requires careful control over the reaction and crystallization conditions.

Protocol for the Synthesis of this compound Crystals:

-

Reaction Setup: In a flask cooled to 0°C in an ice bath, add pyridine (1.0 equivalent).

-

Acid Addition: Slowly add tetrafluoroboric acid (1.0-1.05 equivalents) dropwise to the cooled pyridine with constant stirring. This reaction is exothermic, and maintaining a low temperature is crucial to prevent the formation of impurities. The addition should result in the formation of a colorless precipitate.

-

Reaction Completion: After the complete addition of the acid, continue to stir the mixture at 0°C for an additional 30 minutes.

-

Isolation: Filter the resulting solid and wash it with two portions of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the product under high vacuum for 12 hours to yield this compound as a colorless crystalline solid.

Protocol for Single Crystal Growth:

High-quality single crystals are typically grown through slow evaporation or controlled cooling of a saturated solution.

-

Solvent Selection: Prepare a saturated solution of the synthesized this compound in a suitable solvent system, such as a mixture of dichloromethane and methanol.[7]

-

Slow Evaporation: Loosely cover the container with the solution to allow for slow evaporation of the solvent over several days at room temperature. This gradual process allows for the ordered growth of a single crystal lattice.

-

Crystal Selection: Carefully select a well-formed, transparent crystal with dimensions typically greater than 0.1 mm in all directions for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction: Probing the Atomic Arrangement

Single-crystal X-ray diffraction is a powerful, non-destructive technique that allows for the precise determination of the three-dimensional arrangement of atoms in a crystal.

Methodology for X-ray Data Collection and Structure Refinement:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head, often at low temperatures (e.g., 100-150 K) to minimize thermal vibrations of the atoms, which can improve the quality of the diffraction data.[7]

-

Data Collection: The mounted crystal is placed in an intense, monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector. The angles and intensities of the diffracted X-rays are recorded.

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background scattering and absorption.

-

Structure Solution: The corrected data is used to solve the "phase problem" and generate an initial electron density map of the unit cell. This can often be achieved using direct methods.

-

Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods to obtain the final, precise atomic coordinates, bond lengths, and bond angles.

Crystal Structure Analysis of this compound

At room temperature, this compound crystallizes in the trigonal crystal system with the space group R-3m.[6] This high symmetry suggests a significant degree of disorder in the arrangement of the pyridinium cations and tetrafluoroborate anions at this temperature.

Table 1: Crystallographic Data for this compound (Room Temperature, Phase I)

| Parameter | Value | Reference |

| Chemical Formula | C₅H₆BF₄N | |

| Molecular Weight | 166.91 g/mol | |

| Crystal System | Trigonal | [6] |

| Space Group | R-3m | [6] |

| a (Å) | 5.626 | [6] |

| α (°) | 97.51 | [6] |

| Z | 1 | [6] |

Z is the number of formula units per unit cell.

A key feature of the room temperature phase is that both the pyridinium cation and the tetrafluoroborate anion are located on a threefold inversion axis. This necessitates that the ions are disordered to conform to the high symmetry of the space group.[6]

Molecular Geometry

The pyridinium cation is an aromatic, planar six-membered ring. The protonation of the nitrogen atom leads to a slight widening of the C-N-C bond angle compared to neutral pyridine. The tetrafluoroborate anion adopts a tetrahedral geometry, although in the solid state, slight distortions from ideal tetrahedral symmetry can be observed due to interactions with the surrounding cations.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of this compound is governed by a network of non-covalent interactions, primarily hydrogen bonds between the pyridinium cation and the tetrafluoroborate anion.

The primary interaction is the hydrogen bond formed between the acidic proton on the pyridinium nitrogen (N-H) and a fluorine atom of the tetrafluoroborate anion. This N-H···F hydrogen bond is a significant factor in the overall stability of the crystal lattice. Additionally, weaker C-H···F hydrogen bonds involving the hydrogen atoms of the pyridinium ring and other fluorine atoms of the anion contribute to the three-dimensional network.

In related structures, such as 4-bromothis compound, bifurcated N-H···F hydrogen bonds have been observed, where the N-H group interacts with two fluorine atoms simultaneously. While the specific hydrogen bonding pattern in the parent this compound at room temperature is averaged due to disorder, these types of interactions are expected to be present in the ordered low-temperature phases.

Phase Transitions

This compound undergoes phase transitions upon cooling. At approximately 239 K, it transitions to a ferroelectric phase with C2 symmetry, and upon further cooling to around 204 K, it enters another phase with P2 symmetry.[6] These phase transitions are driven by the ordering of the pyridinium cations and tetrafluoroborate anions, which reduces the symmetry of the crystal system. Such phase transitions are of interest for their potential effects on the material's dielectric and ferroelectric properties.

Implications for Drug Development and Materials Science

A thorough understanding of the crystal structure of this compound and its analogues has several practical implications:

-

Salt Selection in Pharmaceuticals: The choice of a counter-ion is a critical step in drug development. The crystal structure of a salt form can influence its solubility, stability, and manufacturability. The well-defined hydrogen bonding network in this compound contributes to a stable crystalline lattice.

-

Crystal Engineering: By understanding the primary intermolecular interactions, scientists can design new crystalline materials with desired properties. For example, by modifying the substituents on the pyridinium ring, it is possible to tune the strength and directionality of the hydrogen and halogen bonds, thereby controlling the crystal packing.

-

Development of Ionic Liquids: Pyridinium-based ionic liquids have been studied for a variety of applications.[4][5] The crystal structure of the solid-state precursors provides valuable information about the cation-anion interactions that will also be present in the liquid state.

Conclusion

The crystal structure of this compound is a testament to the intricate balance of intermolecular forces that govern the architecture of ionic solids. Through the rigorous application of chemical synthesis and single-crystal X-ray diffraction, we can obtain a precise three-dimensional model of this compound. The room temperature phase is characterized by a high-symmetry trigonal space group with disordered ions, while lower temperatures induce ordering and phase transitions to lower symmetry ferroelectric phases. The dominant N-H···F hydrogen bonds, supplemented by weaker C-H···F interactions, are the primary drivers of the supramolecular assembly. For professionals in drug development and materials science, this detailed structural knowledge is not merely academic; it is a crucial tool for understanding and predicting the physicochemical properties of pyridinium-based compounds, enabling the rational design of new and improved materials.

References

-

Awwadi, F. F., Haddad, S. F., Twamley, B., & Willett, R. D. (2012). Effect of intermolecular interactions on the molecular structure; theoretical study and crystal structures of 4-bromothis compound and diaqua(3-bromopyridine)difluorocopper(II). CrystEngComm, 14(20), 6883-6890. Retrieved from [Link]

-

Pająk, Z., Czarnecki, P., Galezewski, A., & Wasicki, J. (1994). Experimental evidence for a continuous phase transition in a multidimensional ferroelectric. Physical Review B, 49(2), 1511–1512. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11019233, Borate(1-), tetrafluoro-, hydrogen, compd. with pyridine (1:1:1). Retrieved from [Link]

-

Greatcell Solar Materials. (n.d.). This compound | CAS 505-07-7. Retrieved from [Link]

-

Gómez-Biagi, P., & Gabbaï, F. P. (2012). From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. ResearchGate. Retrieved from [Link]

-

Fdz-de-las-Heras, F. M., Navas, A., & Palomar, J. (2022). Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions. Journal of Chemical & Engineering Data, 67(3), 509–522. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). X-ray Crystallography. Retrieved from [Link]

-

Ali, A. M., et al. (2022). Single crystal X-ray structural dataset of 1,2,4-dithiazolium tetrafluoroborate. Data in Brief, 42, 108234. Retrieved from [Link]

-

Carlucci, C., et al. (2023). Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. Molecules, 28(4), 1709. Retrieved from [Link]

-

Rissanen, K. (2006). Crystal structure of pyridinium tetrahydroxyhexaoxopentaborate pyridine hemisolvate,(C5H6N) [B5O6(OH)4]·½ C5H5N. Zeitschrift für Kristallographie - New Crystal Structures, 221(1-4), 205-206. Retrieved from [Link]

Sources

- 1. Home | ICSD [icsd.products.fiz-karlsruhe.de]

- 2. Pyridinium | C5H6N+ | CID 4989215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. New hybrid: [H-β-(4-pyridyl)-Ala-OH] tetrafluoroborate – crystal structure and strong piezoelectricity - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00308F [pubs.rsc.org]

- 7. 1-(Triphenylmethyl)this compound | C24H20BF4N | CID 9909412 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Pyridinium Tetrafluoroborate for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility and Significance of Pyridinium Tetrafluoroborate

This compound, a salt composed of a pyridinium cation and a tetrafluoroborate anion, has emerged as a versatile and valuable compound in modern chemistry. Its applications span from its use as a precursor in the synthesis of more complex molecules to its role in the development of novel materials and pharmaceuticals.[1][2][3] Notably, it serves as a key intermediate in the preparation of perovskite-based opto-electronic systems, highlighting its importance in materials science.[3] In organic synthesis, this compound and its derivatives are employed as ionic liquids, catalysts, and reagents for a variety of chemical transformations.[4][5][6] This guide provides a comprehensive overview of the primary synthesis pathway for this compound, delving into the reaction mechanism, a detailed experimental protocol, safety considerations, and characterization of the final product.

The Core Synthesis Pathway: An Acid-Base Approach

The most direct and commonly employed method for the synthesis of this compound is the acid-base reaction between pyridine and tetrafluoroboric acid. This method is favored for its simplicity, high yield, and the crystalline nature of the product, which facilitates its isolation and purification.

Reaction Mechanism: A Proton Transfer Event

The fundamental chemistry underpinning this synthesis is a classic Brønsted-Lowry acid-base reaction. Pyridine, a weak base, possesses a lone pair of electrons on its nitrogen atom, making it a proton acceptor. Tetrafluoroboric acid (HBF₄) is a strong acid that readily donates a proton (H⁺).[7]

The reaction proceeds as follows:

-

Protonation of Pyridine: The lone pair of electrons on the nitrogen atom of the pyridine molecule attacks the acidic proton of tetrafluoroboric acid.

-

Formation of the Pyridinium Cation: This proton transfer results in the formation of the pyridinium cation (C₅H₅NH⁺), where the nitrogen atom now bears a positive formal charge.

-

Formation of the Ionic Salt: The newly formed pyridinium cation and the remaining tetrafluoroborate anion (BF₄⁻) are held together by electrostatic attraction, forming the ionic salt, this compound.

The overall reaction is highly exothermic, necessitating careful temperature control during the synthesis.

Caption: Mechanism of this compound Synthesis.

Experimental Protocol

This protocol is based on a well-established procedure for the synthesis of this compound.[8]

Materials:

-

Pyridine (reagent grade, freshly distilled)

-

Tetrafluoroboric acid (48-50% aqueous solution)

-

Ethanol (anhydrous)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place the desired amount of pyridine. Cool the flask in an ice bath to 0°C with continuous stirring.

-

Addition of Tetrafluoroboric Acid: Slowly add the tetrafluoroboric acid to the cooled pyridine via the dropping funnel over a period of 20-30 minutes. The slow addition is crucial to control the exothermic nature of the reaction and maintain the temperature below 10°C. A colorless precipitate will begin to form during the addition.[8]

-

Reaction Completion: After the addition is complete, continue stirring the mixture at 0°C for an additional 30 minutes to ensure the reaction goes to completion.[8]

-

Isolation of the Product: Filter the resulting white precipitate using a Büchner funnel under vacuum.

-

Washing: Wash the collected solid with two portions of cold ethanol to remove any unreacted starting materials and impurities.[8]

-

Drying: Dry the purified this compound under high vacuum for 12 hours to yield colorless crystals.[8]

Caption: Experimental Workflow for this compound Synthesis.

Key Reaction Parameters

| Parameter | Recommended Condition | Rationale |

| Temperature | 0-10°C | The reaction is highly exothermic. Low temperatures prevent side reactions and ensure the formation of a stable product. |

| Addition Rate | Slow, dropwise | Controls the reaction rate and temperature, preventing a dangerous exotherm. |

| Stirring | Continuous and vigorous | Ensures proper mixing of reactants and facilitates heat dissipation. |

| Solvent for Washing | Cold Ethanol | The product is sparingly soluble in cold ethanol, allowing for effective washing without significant product loss. |

Characterization of this compound

Proper characterization of the synthesized product is essential to confirm its identity and purity.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₅H₆BF₄N |

| Molecular Weight | 166.91 g/mol [7][8] |

| Appearance | White crystalline solid[8] |

| Melting Point | Information on the exact melting point is not consistently available, with some sources indicating decomposition at high temperatures. |

Spectroscopic Data

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CD₃CN) will show characteristic peaks for the pyridinium cation. The protons on the pyridine ring are deshielded due to the positive charge on the nitrogen atom.

-

δ ~8.8-9.0 ppm: Protons at the 2 and 6 positions (ortho to nitrogen).

-

δ ~8.5-8.7 ppm: Proton at the 4 position (para to nitrogen).

-

δ ~8.0-8.2 ppm: Protons at the 3 and 5 positions (meta to nitrogen).

-

A broad singlet corresponding to the N-H proton may also be observed.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will also reflect the electron-withdrawing effect of the positively charged nitrogen atom.

-

δ ~145-150 ppm: Carbons at the 2 and 6 positions.

-

δ ~140-145 ppm: Carbon at the 4 position.

-

δ ~125-130 ppm: Carbons at the 3 and 5 positions.

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the pyridinium cation and the tetrafluoroborate anion.

-

~3100-3300 cm⁻¹: N-H stretching vibration.

-

~1630-1650 cm⁻¹: C=N and C=C stretching vibrations of the pyridine ring.

-

~1000-1100 cm⁻¹: A strong, broad absorption band characteristic of the B-F stretching vibrations of the tetrafluoroborate anion.[9][10][11]

Safety and Handling

Tetrafluoroboric Acid:

Tetrafluoroboric acid is a highly corrosive and toxic substance. It can cause severe burns to the skin and eyes and is harmful if inhaled or ingested.

-

Personal Protective Equipment (PPE): Always handle tetrafluoroboric acid in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.

-

Handling: Avoid contact with metals as it can produce flammable hydrogen gas.

-

Spills: Neutralize spills with a suitable base (e.g., sodium bicarbonate) and absorb with an inert material.

This compound:

While less hazardous than its acidic precursor, this compound should still be handled with care.

-

PPE: Standard laboratory PPE (lab coat, gloves, and safety glasses) should be worn.

-

Handling: Avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from strong oxidizing agents.

Applications in Research and Drug Development

This compound is a versatile reagent with a growing number of applications:

-

Ionic Liquids: N-alkylated pyridinium tetrafluoroborates are a class of ionic liquids with applications as green solvents and catalysts in various organic reactions.[4][5][6][12]

-

Synthesis of Pharmaceuticals: The pyridinium moiety can act as a good leaving group in nucleophilic substitution reactions, making pyridinium salts valuable intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients.[13][14]

-

Catalysis: this compound and its derivatives can act as catalysts in reactions such as Friedel-Crafts acylations and alkylations.[1]

-

Materials Science: As previously mentioned, it is a precursor in the preparation of perovskite solar cells.[3]

Conclusion

The synthesis of this compound via the acid-base reaction of pyridine and tetrafluoroboric acid is a straightforward and efficient method for producing this valuable chemical compound. By understanding the underlying reaction mechanism, adhering to a well-defined experimental protocol, and prioritizing safety, researchers can reliably synthesize high-purity this compound for a wide range of applications in organic synthesis, materials science, and drug development. The versatility of this compound ensures its continued importance in the advancement of chemical sciences.

References

- Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. (2020). RSC Advances, 10(47), 28205–28214.

- Infrared and Terahertz Spectroscopic Investigation of Imidazolium, Pyridinium, and Tetraalkylammonium Tetrafluoroborate Ionic Liquids. (2022). ACS Omega, 7(35), 31435–31444.

-

Infrared and Terahertz Spectroscopic Investigation of Imidazolium, Pyridinium, and Tetraalkylammonium Tetrafluoroborate Ionic Liquids. (2022). ACS Omega. Retrieved from [Link]

-

Pyridinium-based Ionic Liquids. (n.d.). RoCo Global. Retrieved from [Link]

- Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. (2021). Organic Letters, 23(5), 1778–1782.

-

Infrared and Terahertz Spectroscopic Investigation of Imidazolium, Pyridinium, and Tetraalkylammonium Tetrafluoroborate Ionic Liquids. (2022). ACS Omega. Retrieved from [Link]

- Thermochemistry of Pyridinium Based Ionic Liquids with Tetrafluoroborate Anion. (2014). The Journal of Chemical Thermodynamics, 77, 131-141.

- (2-Fluoroallyl)pyridinium tetrafluoroborates: novel fluorinated electrophiles for Pd-catalyzed allylic substitution. (2020). ChemRxiv.

-

Monosubstituted Pyridinium-Based Ionic Liquids. (2023). Labinsights. Retrieved from [Link]

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

- Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions. (2022).

- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2020). Molecules, 25(21), 5038.

-

Pyry∙BF4: Enabling late-stage modifications. (2025). BioAscent. Retrieved from [Link]

- Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. (2021).

- Mechanochemical synthesis of aromatic ketones: pyrylium tetrafluoroborate mediated deaminative arylation of amides. (2024). Chemical Science, 15(20), 7481-7488.

-

Synthesis of this compound. (n.d.). PrepChem.com. Retrieved from [Link]

-

1-fluoro-2,4,6-trimethylthis compound(1-). (n.d.). SpectraBase. Retrieved from [Link]

- Infrared Absorption Spectra of Quaternary Salts of Pyridine. (1958). Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences, Chimiques, Geologiques et Geographiques, 6, 277-282.

-

1-(Triphenylmethyl)this compound. (n.d.). PubChem. Retrieved from [Link]

- Butyl-Methyl-Pyridinium Tetrafluoroborate Confined in Mesoporous Silica Xerogels: Thermal Behaviour and Matrix-Template Interaction. (2018).

- Some 4-dimethylaminopyridinium-based ionic liquids and/or salts. Part I: efficient green ultrasound synthesis, characterization and their antimicrobial activity. (2021). Arabian Journal of Chemistry & Environmental Research, 8, 19-46.

- Eco-Friendly Synthesis of a New Class of Pyridinium-Based Ionic Liquids with Attractive Antimicrobial Activity. (2025). Molecules, 20(10), 18360-18373.

-

Borate(1-), tetrafluoro-, hydrogen, compd. with pyridine (1:1:1). (n.d.). PubChem. Retrieved from [Link]

-

This compound. (n.d.). Greatcell Solar Materials. Retrieved from [Link]

-

Tetrafluoroboric acid. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Pyry∙BF4: Enabling late-stage modifications - BioAscent | Integrated Drug Discovery Services [bioascent.com]

- 3. This compound | CAS 505-07-7 [greatcellsolarmaterials.com]

- 4. Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. roco.global [roco.global]

- 6. labinsights.nl [labinsights.nl]

- 7. Borate(1-), tetrafluoro-, hydrogen, compd. with pyridine (1:1:1) | C5H6BF4N | CID 11019233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Infrared and Terahertz Spectroscopic Investigation of Imidazolium, Pyridinium, and Tetraalkylammonium Tetrafluoroborate Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of Pyridinium Tetrafluoroborate

Introduction

Pyridinium tetrafluoroborate, [C₅H₅NH]⁺[BF₄]⁻, is a salt belonging to the expansive class of ionic liquids (ILs). It is formed by the protonation of the pyridine ring and is paired with the weakly coordinating tetrafluoroborate anion. The unique properties of the pyridinium cation—namely its aromaticity, planar structure, and acidic proton—make it a subject of significant interest in catalysis, electrochemistry, and organic synthesis.[1] A thorough understanding of its structural and electronic properties is paramount for its effective application, and spectroscopic analysis provides the most direct means to this end.

This guide offers a comprehensive overview of the key spectroscopic data for this compound. It is designed for researchers and drug development professionals, providing not only the spectral data itself but also the underlying principles, experimental workflows, and field-proven insights into the interpretation of the results. We will delve into Nuclear Magnetic Resonance (NMR), Vibrational (Infrared and Raman), and UV-Visible spectroscopy, presenting a holistic view of this important chemical compound.

PART 1: Synthesis and Purification

The reliable spectroscopic analysis of this compound begins with a high-purity sample. The most direct and common synthesis is a simple Brønsted acid-base reaction between pyridine and tetrafluoroboric acid.[2] This method is advantageous due to its simplicity and the high purity of the resulting crystalline product.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath (0 °C), add pyridine (157.7 mL, 1.95 mol).

-

Acid Addition: Slowly add tetrafluoroboric acid (48-50 wt% in H₂O, 250 mL, ~2.00 mol) to the cooled and stirring pyridine over a period of 25-30 minutes. The slow addition is crucial to control the exothermic nature of the neutralization reaction. A colorless precipitate will form during the addition.

-

Stirring: Once the addition is complete, allow the mixture to stir for an additional 30 minutes at 0 °C to ensure the reaction goes to completion.

-

Isolation: Filter the resulting colorless precipitate using a Buchner funnel.

-

Washing: Wash the filter cake twice with cold ethanol (approx. 50 mL portions). This step is critical for removing any unreacted starting materials or water without significantly dissolving the product.

-

Drying: Dry the resulting colorless crystals under high vacuum for 12 hours to remove residual solvent. The final product should be a fine, colorless crystalline solid.[2]

Workflow for Synthesis

Caption: Workflow for the synthesis of this compound.

PART 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of this compound, providing detailed information about the proton, carbon, boron, and fluorine environments.

Protocol: NMR Sample Preparation

-

Weighing: Accurately weigh 5-25 mg of dry this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[3]

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Acetonitrile-d₃, DMSO-d₆).[3] Ensure the solvent is of high purity to avoid extraneous peaks.

-

Dissolution: Vortex the vial until the solid is completely dissolved. A homogenous solution is critical for high-resolution spectra; any suspended particles will degrade spectral quality by distorting the magnetic field homogeneity.[4][5]

-

Filtration: Filter the solution through a small plug of cotton or glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]

-

Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.

¹H and ¹³C NMR Spectroscopy

The protonation of the nitrogen atom in the pyridine ring leads to a significant deshielding of the aromatic protons. This is due to the increased positive charge on the ring, which withdraws electron density from the C-H bonds. The protons ortho to the nitrogen (H-2, H-6) are the most deshielded, followed by the para proton (H-4), and finally the meta protons (H-3, H-5). A similar effect is observed in the ¹³C NMR spectrum.

Caption: Key NMR environments in the pyridinium cation.

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| N-H | ~13.96 | Broad Singlet | - |

| H -2, H -6 (ortho) | ~8.87 | Doublet | ~148 |

| H -4 (para) | ~8.40 | Triplet | ~145 |

| H -3, H -5 (meta) | ~7.90 | Triplet | ~128 |

| Note: Data is based on pyridinium trifluoroacetate in DMSO-d₆ and serves as a close approximation.[1] The exact chemical shifts can vary slightly depending on the solvent and concentration. |

¹⁹F and ¹¹B NMR Spectroscopy

NMR of the tetrafluoroborate anion provides a clear diagnostic signature for the counter-ion. Due to the high symmetry (tetrahedral) of the [BF₄]⁻ anion, simple spectra are expected.

-

¹¹B NMR: Boron has two NMR active isotopes, ¹¹B (I=3/2, 80.1% abundance) and ¹⁰B (I=3, 19.9% abundance). The ¹¹B spectrum is typically acquired and shows a single, sharp resonance around -1.2 ppm when referenced to BF₃·Et₂O.[6] This single peak confirms the tetrahedral environment of the boron atom.

-

¹⁹F NMR: The ¹⁹F spectrum also displays a single primary resonance. However, this peak is split into two distinct signals due to coupling with the two boron isotopes. The major signal is a 1:1:1:1 quartet due to coupling with ¹¹B (J(¹¹B-¹⁹F) ≈ 1.1 Hz). A lower intensity, broader septet arising from coupling to ¹⁰B is often superimposed on this signal. The presence of these two signals, with an intensity ratio reflecting the natural abundance of the boron isotopes (~4:1), is definitive proof of the [BF₄]⁻ anion.[6][7][8]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling | Reference |

| ¹¹B | ~ -1.2 | Singlet | BF₃·Et₂O |

| ¹⁹F | ~ -151.8 | Quartet (due to ¹¹B) | CCl₃F (external) |

PART 3: Vibrational Spectroscopy (IR & Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for confirming the presence of both the pyridinium cation and the tetrafluoroborate anion. The vibrational modes of the pyridinium cation are well-understood by comparison to isoelectronic benzene, using the Wilson notation system.[9]

Key Vibrational Modes

-

Pyridinium Cation ([C₅H₅NH]⁺):

-

N-H Stretch: A broad band in the IR spectrum, typically between 2400-3300 cm⁻¹, is characteristic of the N-H stretching vibration. Its position and broadness are highly sensitive to hydrogen bonding with the anion.[9][10]

-

C-H Stretch: Aromatic C-H stretching vibrations appear as sharp bands above 3000 cm⁻¹.[9]

-

Ring Vibrations (C=C/C=N Stretch): Strong bands in both IR and Raman spectra between 1400-1650 cm⁻¹ are assigned to the stretching vibrations of the aromatic ring. A particularly strong band around 1630 cm⁻¹ is characteristic of the quaternized pyridine ring.[11][12]

-

-

Tetrafluoroborate Anion ([BF₄]⁻):

-

B-F Asymmetric Stretch (ν₃): This is the most prominent feature of the anion. It appears as a very strong and broad absorption band in the IR spectrum, typically centered around 1030-1080 cm⁻¹. This band arises from the triply degenerate asymmetric stretching mode of the B-F bonds.[13] Its broadness is due to the removal of degeneracy upon interaction with the cation in the ionic liquid matrix.

-

| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment | Ion |

| ~3100-3300 | Medium-Strong, Broad | Weak | ν(N-H) Stretch | [C₅H₅NH]⁺ |

| ~3050-3100 | Medium, Sharp | Strong | ν(C-H) Aromatic Stretch | [C₅H₅NH]⁺ |

| ~1635 | Strong | Medium | ν₈ₐ (Ring C=C/C=N Stretch) | [C₅H₅NH]⁺ |

| ~1540 | Medium | Weak | ν₁₉ₐ (Ring C=C/C=N Stretch) | [C₅H₅NH]⁺ |

| ~1485 | Strong | Strong | ν₁₉b (Ring C=C/C=N Stretch) | [C₅H₅NH]⁺ |

| ~1030-1080 | Very Strong, Broad | Weak | ν₃ (Asymmetric B-F Stretch) | [BF₄]⁻ |

| Data synthesized from multiple sources.[6][11][9][13] |

PART 4: UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridinium cation, being an aromatic system, exhibits characteristic absorptions in the UV region. These transitions are typically π → π* in nature.

The spectrum of this compound in a polar aprotic solvent like acetonitrile is expected to show a strong absorption maximum (λₘₐₓ) in the range of 240-260 nm.[1][14] The exact position and molar absorptivity can be influenced by the solvent environment. The tetrafluoroborate anion does not absorb in the standard UV-Vis range (200-800 nm).

| Solvent | λₘₐₓ (nm) | Transition Type |

| Acetonitrile | ~240 - 260 | π → π* (aromatic ring) |

| Data based on N-alkylthis compound and pyridinium trifluoroacetate.[1][14] |

Conclusion

The spectroscopic characterization of this compound is a multifaceted process that leverages the strengths of several analytical techniques. NMR spectroscopy provides unambiguous structural confirmation of both the cation and anion in solution. Vibrational spectroscopy offers a rapid and reliable method for identifying the key functional groups and confirming the ionic pairing in the solid or liquid state. Finally, UV-Visible spectroscopy confirms the electronic structure of the aromatic pyridinium cation.

By employing the protocols and interpreting the data outlined in this guide, researchers can confidently verify the identity and purity of their this compound samples, ensuring the reliability and reproducibility of their scientific investigations. This comprehensive spectroscopic profile serves as a foundational dataset for anyone working with this versatile and important ionic liquid.

References

-

Shashni, D., et al. (2023). Internal Vibrations of Pyridinium Cation in One-Dimensional Halide Perovskites and the Corresponding Halide Salts. Materials (Basel). Available at: [Link]

-

Lestari, D., et al. (2020). Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. Heliyon. Available at: [Link]

-

Wiley-VCH GmbH. (2025). This compound. SpectraBase. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) Internal Vibrations of Pyridinium Cation in One-Dimensional Halide Perovskites and the Corresponding Halide Salts. Retrieved from [Link]

-

Fujii, K., et al. (2022). Infrared and Terahertz Spectroscopic Investigation of Imidazolium, Pyridinium, and Tetraalkylammonium Tetrafluoroborate Ionic Liquids. ACS Omega. Available at: [Link]

-

RSC Publishing. (2024). Synthesis, characterization, antimicrobial activity and in silico study of pyridinium based ionic liquids. RSC Advances. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Vibrational spectra of pyridinium salts. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyridinium Ionic Liquids. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tetrafluoroborate-Monofluorophosphate (NH4)3[PO3F][BF4]: First Member of Oxyfluoride with B–F and P–F Bonds. Retrieved from [Link]

-

Cook, D. (1961). VIBRATIONAL SPECTRA OF PYRIDINIUM SALTS. Canadian Journal of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) X-ray Photoelectron Spectroscopy of Pyridinium-Based Ionic Liquids: Comparison to Imidazolium- and Pyrrolidinium-Based Analogues. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). VIBRATIONAL SPECTRA OF PYRIDINIUM SALTS. Retrieved from [Link]

-

Organic Syntheses. (2023). Preparation of Pyrylium Tetrafluoroborate (Pyry-BF4). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Retrieved from [Link]

-

Semantic Scholar. (n.d.). In search of tetrafluoroborate anion: F-NMR Chemical Shifts dependence of Substituents in tri-Aryl Pyrylium Cations. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) 19 F NMR and (b) 11 B NMR spectrum of a mixture containing C 4 mim.... Retrieved from [Link]

-

ResearchGate. (n.d.). (a) 19 F NMR and (b) 11 B NMR spectrum of a mixture containing C 4 mim.... Retrieved from [Link]

-

University of Alberta. (n.d.). Sample Preparation. Retrieved from [Link]

-

Wiley-VCH GmbH. (2025). Tritylthis compound. SpectraBase. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. Retrieved from [Link]

-

Michigan State University. (n.d.). Sample Preparation. Retrieved from [Link]

-

University of Cambridge. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

-

Scientific.Net. (n.d.). Determination of N-Heptyl Pyridine Tetrafluoroborate in Acetonitrile Using UV–Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of Pyrylium Tetrafluoroborate (Pyry‐BF 4 ). Retrieved from [Link]

-

Bulletin De L'Academie Polonaise Des Sciences. (n.d.). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Retrieved from [Link]

-

Wiley-VCH GmbH. (2025). Tritylthis compound. SpectraBase. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

-

Wiley-VCH GmbH. (2025). 1-fluoro-2,4,6-trimethylthis compound(1-). SpectraBase. Retrieved from [Link]

-

Edwards, H. G. M. (2005). Spectra–Structure Correlations in Raman Spectroscopy. In Encyclopedia of Analytical Science (Second Edition). Elsevier. Available at: [Link]

-

ResearchGate. (n.d.). FTIR (a) and pyridine-FTIR (b) spectra of samples. Retrieved from [Link]

-

ResearchGate. (n.d.). Raman peak assignments of spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Solutions in acetonitrile, (B) UV-Vis spectra and (C) relative.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Infrared, Raman, and Ultraviolet Absorption Spectra and Theoretical Calculations and Structure of 2,3,5,6-Tetrafluoropyridine in its Ground and Excited Electronic States. Retrieved from [Link]

-

MDPI. (2024). Raman Spectroscopy on Free-Base Meso-tetra(4-pyridyl) Porphyrin under Conditions of Low Temperature and High Hydrostatic Pressure. Retrieved from [Link]

-

CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis absorption spectra of [(tpy)PtL 1 ](BF 4 ) in dichloromethane,.... Retrieved from [Link]

-

ResearchGate. (n.d.). UV-vis spectra (in acetonitrile) obtained from the continuous variation.... Retrieved from [Link]

Sources

- 1. Synthesis, characterization, antimicrobial activity and in silico study of pyridinium based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. organomation.com [organomation.com]

- 4. Sample Preparation [nmr.chem.ualberta.ca]

- 5. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 6. orgsyn.org [orgsyn.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. mdpi.com [mdpi.com]

- 12. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Determination of N-Heptyl Pyridine Tetrafluoroborate in Acetonitrile Using UV–Spectrum | Scientific.Net [scientific.net]

An In-depth Technical Guide to the NMR Spectroscopy Analysis of Pyridinium Tetrafluoroborate

Introduction: The Analytical Significance of Pyridinium Tetrafluoroborate

This compound, a salt composed of a pyridinium cation and a tetrafluoroborate anion, is a compound of significant interest in various chemical fields, including its use as a catalyst, in ionic liquids, and as a reagent in organic synthesis.[1][2] Its dual ionic nature presents a unique analytical challenge and opportunity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier, non-destructive technique for the comprehensive structural and dynamic characterization of this and related ionic species.[3][4][5] The presence of multiple NMR-active nuclei (¹H, ¹³C, ¹⁹F, and ¹¹B) allows for a multi-faceted analysis, providing deep insights into the compound's purity, structure, and its interactions with the surrounding chemical environment.[3][4]

This guide provides a comprehensive technical overview of the NMR analysis of this compound. It is designed for researchers, scientists, and drug development professionals who require a deep and practical understanding of how to leverage multinuclear NMR for the robust characterization of this important compound. We will delve into the nuances of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR, explain the rationale behind experimental choices, and provide a validated protocol for acquiring high-quality, reproducible data.

Core Principles of Multinuclear NMR for this compound

A thorough analysis of this compound necessitates a multinuclear NMR approach. Each active nucleus offers a unique window into the molecule's structure and electronic environment.

-

¹H NMR provides detailed information about the protons on the pyridinium ring. Their chemical shifts are highly sensitive to the electronic environment, including the positive charge on the nitrogen atom and potential intermolecular interactions such as hydrogen bonding and C–H···π interactions.[6][7]

-

¹³C NMR complements the proton data by probing the carbon skeleton of the pyridinium cation. The chemical shifts of the carbon atoms provide insight into the hybridization and electronic density at each position of the ring.

-

¹⁹F NMR is essential for characterizing the tetrafluoroborate anion (BF₄⁻). The fluorine spectrum typically presents a sharp singlet, but its chemical shift and the potential observation of coupling to ¹¹B can confirm the anion's identity and integrity.[8][9][10]

-

¹¹B NMR directly observes the boron atom at the center of the tetrafluoroborate anion. The coupling between boron and fluorine can provide definitive structural confirmation. Due to boron being a quadrupolar nucleus, the signal may be broad.[11][12]

The interplay of data from these four nuclei provides a detailed and validated analytical picture of the sample.

Visualizing the Structure and NMR Interactions

To understand the NMR data, it is crucial to first visualize the structure of this compound and the key through-bond coupling interactions that will be observed in the spectra.

Caption: Structure of this compound with key ¹H-¹H J-couplings.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum of the pyridinium cation is characterized by three distinct signals in the aromatic region, corresponding to the ortho (H2/H6), meta (H3/H5), and para (H4) protons. The deshielding effect of the positively charged nitrogen atom causes these signals to appear at a significantly downfield chemical shift compared to neutral pyridine.

Expected Chemical Shifts and Coupling Constants:

The precise chemical shifts are highly dependent on the solvent and concentration.[6][13] Increased concentration can lead to downfield shifts due to increased ionic strength.[6]

| Proton(s) | Typical Chemical Shift Range (ppm) in CD₃CN | Multiplicity | Typical Coupling Constants (Hz) |

| H-2, H-6 (ortho) | 9.20 - 9.60 | Doublet or Triplet | ³J(H2-H3) ≈ 8.0 Hz, ⁴J(H2-H4) ≈ 1.5 Hz |

| H-4 (para) | 8.90 - 9.20 | Triplet | ³J(H4-H3) ≈ 8.0 Hz |

| H-3, H-5 (meta) | 8.30 - 8.40 | Triplet or ddd | ³J(H3-H2) ≈ 8.0 Hz, ³J(H3-H4) ≈ 8.0 Hz |

Note: Data synthesized from multiple sources, including Organic Syntheses 2023, 100, 361-381.[14] The multiplicity of the H-2/H-6 proton can appear as a triplet due to similar coupling constants with H-3 and H-4.

Causality in Spectral Appearance:

-

Deshielding: The electron-withdrawing effect of the quaternary nitrogen atom significantly deshields the adjacent ortho (H-2, H-6) and para (H-4) protons, shifting them downfield.

-

Solvent Effects: Protic solvents or the presence of water can lead to hydrogen bonding with the N-H proton (if present, depending on the specific pyridinium salt) and can also solvate the anion, influencing the ion pairing and thus the electronic environment of the cation.[15][16] For N-substituted pyridinium salts, the solvent can still have a significant effect on the chemical shifts.[16]

-

Concentration Dependence: At higher concentrations, increased ionic strength and potential for π-stacking or other intermolecular interactions can cause shifts in the proton resonances.[6][13]

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum provides complementary information about the carbon framework of the pyridinium cation. Similar to the ¹H NMR, the carbons are deshielded compared to pyridine.

Expected Chemical Shifts:

| Carbon(s) | Typical Chemical Shift Range (ppm) in CD₃CN |

| C-2, C-6 (ortho) | ~169 |

| C-4 (para) | ~161 |

| C-3, C-5 (meta) | ~127 |

Note: Data referenced from Organic Syntheses 2023, 100, 361-381.[14]

¹⁹F and ¹¹B NMR Spectroscopy of the Tetrafluoroborate Anion

The NMR analysis of the tetrafluoroborate anion is crucial for confirming the identity of the counterion and assessing its stability.

¹⁹F NMR:

-

Appearance: The ¹⁹F NMR spectrum of the BF₄⁻ anion typically shows a sharp singlet.[9][17]

-

Chemical Shift: The chemical shift is generally observed around -151 to -152 ppm (in CD₃CN).[14]

-

Hydrolysis: The tetrafluoroborate anion can undergo hydrolysis, especially in the presence of water, to form species like [BF₃(OH)]⁻.[8][18] This hydrolysis can be detected by the appearance of new signals in both the ¹⁹F and ¹¹B NMR spectra.[18] For example, a quartet may appear in the ¹⁹F spectrum due to coupling with ¹¹B in the [BF₃(OH)]⁻ species.[19]

¹¹B NMR:

-

Appearance: Due to the coupling with four equivalent fluorine atoms (I=1/2), the ¹¹B NMR signal for the ¹¹B isotope (I=3/2, 80.1% abundance) should theoretically be a quintet. However, due to quadrupolar relaxation and resolution limitations, it often appears as a single broad peak or an unresolved multiplet.[19] The less abundant ¹⁰B isotope (I=3, 19.9% abundance) will produce a septet, which is often not observed.

-

Chemical Shift: The chemical shift is typically observed around -1.2 ppm (in CD₃CN).[14] The appearance of other signals, for instance around -19.0 ppm, can indicate the presence of hydrolysis products like BF₃-based materials.[18]

Experimental Protocol: A Self-Validating Workflow

This section details a robust, step-by-step methodology for the complete NMR analysis of this compound.

1. Sample Preparation:

-

Objective: To prepare a sample of appropriate concentration in a suitable deuterated solvent for high-resolution NMR analysis.

-

Procedure:

-

Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., acetonitrile-d₃ or DMSO-d₆). Acetonitrile-d₃ is often preferred due to its wide chemical shift window and ability to dissolve many ionic compounds.

-

Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.

-

Visually inspect the solution to ensure it is clear and free of any particulate matter.

-

2. Instrument Setup and Calibration:

-

Objective: To ensure the NMR spectrometer is properly tuned and calibrated for all four nuclei to be observed.

-

Procedure:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.

-

Calibrate the 90° pulse width for ¹H, ¹³C, ¹⁹F, and ¹¹B nuclei.

-

3. Data Acquisition:

-

Objective: To acquire high-quality 1D NMR spectra for ¹H, ¹³C, ¹⁹F, and ¹¹B.

-

Workflow Diagram:

Caption: Experimental workflow for multinuclear NMR analysis.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker systems).

-

Spectral Width: ~12-16 ppm, centered around 6-8 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans (ns): 8-16, to achieve good signal-to-noise.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: ~200-250 ppm, centered around 100 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 1024 or more, as ¹³C has low natural abundance.

-

-

¹⁹F NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: ~50-100 ppm, centered around -150 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 16-64.

-

-

¹¹B NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: ~200-300 ppm, centered around 0 ppm.

-

Acquisition Time: ~0.5-1 second.

-

Relaxation Delay (d1): 1 second.

-

Number of Scans (ns): 128-512, signal may be broad.

-

4. Data Processing and Analysis:

-

Objective: To convert the raw data (FID) into interpretable spectra and extract meaningful chemical information.

-

Procedure:

-

Apply an appropriate window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform on the FID.

-

Phase correct the spectrum to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Reference the spectra. For ¹H and ¹³C, reference to the residual solvent signal. For ¹⁹F and ¹¹B, external referencing standards (like CFCl₃ for ¹⁹F and BF₃·OEt₂ for ¹¹B) are often used, or the spectrometer's internal reference can be used if properly calibrated.

-

Integrate the peaks in the ¹H spectrum. The relative integrals should correspond to the number of protons (2:2:1 for ortho:meta:para).

-

Analyze the multiplicities and measure the J-coupling constants.

-

Compare the obtained chemical shifts and coupling constants with literature values to confirm the structure and purity.

-

Self-Validation System: The integrity of the analysis is cross-validated by the consistency across the four different nuclei. A pure sample of this compound must show the characteristic signals in the ¹H and ¹³C spectra for the pyridinium cation, AND the characteristic signals in the ¹⁹F and ¹¹B spectra for the tetrafluoroborate anion. Any deviation, such as the appearance of unexpected peaks or incorrect integration ratios, would immediately flag a potential impurity or degradation of the sample.

Advanced NMR Techniques for Deeper Insights

For more complex studies, such as analyzing interactions in solution or studying dynamics, advanced NMR experiments can be employed.

-

2D COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, definitively connecting the ortho, meta, and para protons on the pyridinium ring.

-

2D HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for unambiguous assignment of the carbon signals.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, further aiding in structural elucidation.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to study through-space interactions between the cation and anion, or between the ionic liquid and a solute, providing insights into the liquid's structure and intermolecular dynamics.[3][4]

-